molecular formula C16H17N5O B2776448 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide CAS No. 2034377-80-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide

Cat. No.: B2776448
CAS No.: 2034377-80-3
M. Wt: 295.346
InChI Key: LMPXBVUFZLCEBO-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide is a compound that features a triazolopyrimidine moiety, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the propyl and benzamide groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions at 140°C . This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the microwave-assisted synthesis for scale-up. This would include ensuring consistent reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the benzamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides of the triazolopyrimidine moiety, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research and potential therapeutic development.

Properties

IUPAC Name

3-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-4-2-6-14(8-12)15(22)17-7-3-5-13-9-18-16-19-11-20-21(16)10-13/h2,4,6,8-11H,3,5,7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPXBVUFZLCEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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